1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine
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Overview
Description
Preparation Methods
The synthesis of 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with sec-butylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amine group.
1-Methyl-1H-pyrazol-4-ylamine: This compound lacks the sec-butyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-butan-2-yl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
GREYPMSTZXPOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C)N |
Origin of Product |
United States |
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